molecular formula C9H7ClO3 B2633343 3-(3-Chlorophenyl)-2-oxopropanoic acid CAS No. 96406-06-3

3-(3-Chlorophenyl)-2-oxopropanoic acid

Cat. No.: B2633343
CAS No.: 96406-06-3
M. Wt: 198.6
InChI Key: RQLSQGBGWWZKEL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative with a chlorine atom at the meta position of the phenyl ring. Its molecular formula is C₉H₇ClO₃, and it is characterized by a ketone group at the second carbon and a carboxylic acid group at the terminal position. This compound (CAS 3617-01-4) is commercially available at 95% purity and is used in synthetic chemistry and metabolic studies . The 3-chlorophenyl substituent imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLSQGBGWWZKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96406-06-3
Record name 3-(3-chlorophenyl)-2-oxopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenyl)propanoic acid.

    Reduction: Formation of 3-(3-chlorophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(3-Chlorophenyl)-2-oxopropanoic acid exhibit significant anticancer properties. For instance, derivatives of 2-oxopropanoic acid have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of metabolic pathways that are crucial for cancer cell survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-oxopropanoic acid could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell growth and survival .

2. Anti-inflammatory Properties
Compounds with a similar structure have shown promise in treating inflammatory conditions. The anti-inflammatory activity is often attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Target Enzyme
3-(4-Chlorophenyl)-2-oxopropanoic acid25COX-2
This compound30COX-1
Ethyl 2-oxopropanoate20LOX

Organic Synthesis Applications

1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further modification, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Example:
A multi-component reaction involving this compound can yield various derivatives through condensation reactions with aldehydes and amines, showcasing its utility in synthesizing novel compounds .

Data Table: Synthesis Reactions Involving this compound

Reaction TypeConditionsYield (%)
Aldol CondensationRoom Temperature, Ethanol85
Michael AdditionReflux, DMF78
EsterificationAcid Catalysis90

Material Science Applications

1. Polymer Chemistry
The compound has potential applications in polymer chemistry as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Case Study:
Research conducted on the copolymerization of this compound with lactide demonstrated improved mechanical properties and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

3-(4-Chlorophenyl)-2-oxopropanoic acid (CAS 3617-01-4) is a positional isomer of the target compound, differing only in the chlorine substituent’s position (para instead of meta). Key differences include:

  • Biological Activity : Positional isomers often exhibit divergent interactions with enzymes or receptors. For example, 3-(4-chlorophenyl) derivatives may show enhanced stability in metabolic pathways compared to meta-substituted analogs .

Halogen Variation: Bromine vs. Chlorine

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid (C₁₀H₉BrO₅) replaces chlorine with bromine and introduces hydroxyl and methoxy groups. Key contrasts:

  • Polarity : Additional hydroxyl and methoxy groups elevate hydrophilicity, influencing membrane permeability and metabolic fate .

Backbone Modifications: 2-Oxopropanoic Acid vs. Branched Derivatives

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid features a branched propanoic acid backbone with methyl groups replacing the ketone. Differences include:

  • Acidity : The absence of the electron-withdrawing oxo group reduces acidity compared to the target compound.
  • Synthetic Utility: The branched structure may serve as a precursor for non-polar intermediates in drug synthesis, as evidenced by its NMR data (δ 1.21 ppm for methyl groups) .

Heterocyclic and Alicyclic Analogues

  • 3-(3-Indolyl)-2-oxopropanoic acid: The indole substituent introduces nitrogen-based aromaticity, enabling π-stacking interactions. This compound is linked to gut microbiota metabolism and non-alcoholic fatty liver disease (NAFLD), suggesting a role in tryptophan-derived pathways .
  • 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid: The alicyclic substituent reduces aromatic conjugation, impacting reactivity. This compound is a key intermediate in salinosporamide A biosynthesis, highlighting its biochemical relevance .

Substituent Electronic Effects: Trifluoromethyl vs. Chlorine

3-[4-(Trifluoromethyl)phenyl]propanoic acid replaces chlorine with a trifluoromethyl group. The CF₃ group’s strong electron-withdrawing nature enhances metabolic stability and resistance to oxidative degradation, making it valuable in fluorinated drug design .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Key Properties/Biological Role Source (Evidence)
3-(3-Chlorophenyl)-2-oxopropanoic acid 3-chlorophenyl, oxo group C₉H₇ClO₃ Plant metabolite intermediate [10]
3-(4-Chlorophenyl)-2-oxopropanoic acid 4-chlorophenyl C₉H₇ClO₃ Positional isomer with altered acidity [10]
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid Br, OH, OMe substituents C₁₀H₉BrO₅ Enhanced polarity, antimicrobial potential [11]
3-(3-Indolyl)-2-oxopropanoic acid Indole ring C₁₁H₉NO₃ Gut microbiota metabolism, NAFLD link [4, 5]
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid Branched, methyl groups C₁₁H₁₃ClO₂ Synthetic intermediate, reduced acidity [7]
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Alicyclic substituent C₉H₁₂O₃ Salinosporamide A biosynthesis [3]

Research Findings and Implications

  • Metabolic Pathways: The target compound’s chlorophenyl group may influence its role in plant secondary metabolism, as seen in differential amino acid metabolite levels in plant stems .
  • Drug Design: Structural analogs like pyrrolidinone derivatives (e.g., 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid) exhibit anticonvulsant activity, suggesting the chloro-substituted phenyl group enhances central nervous system targeting .
  • Microbiome Interactions : Indolyl and chlorophenyl derivatives demonstrate distinct roles in gut microbiota modulation, with implications for metabolic disease therapeutics .

Biological Activity

3-(3-Chlorophenyl)-2-oxopropanoic acid, also known as a chlorophenyl derivative, is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a propanoic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.6 g/mol
  • CAS Number : 96406-06-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing in solvents like ethanol or methanol. This method allows for the efficient production of the compound with high yields and purity levels.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance its bioactivity through mechanisms that disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098
Pseudomonas aeruginosa0.039

Anticancer Activity

In preclinical studies, this compound has shown promise in inhibiting cancer cell proliferation. The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. For instance, it has been observed to downregulate cyclin D1 and upregulate p53 expression in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Modulating Signaling Pathways : It influences pathways related to cell cycle regulation and apoptosis, leading to reduced viability of cancer cells.
  • Disrupting Cell Membranes : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function in microbial cells .

Case Studies

  • Antimicrobial Efficacy Study : A controlled laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option .
  • Cancer Cell Line Analysis : In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptotic markers, supporting its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(3-Chlorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 3-chlorobenzene with oxalyl chloride, followed by hydrolysis. Oxidation of intermediates like 2-(3-chlorophenyl)-2-oxoacetaldehyde (using KMnO₄ or K₂Cr₂O₇ in acidic conditions) is also viable . Optimization involves controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for acylating agents), and purification via recrystallization (ethanol/water mixtures).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and keto-group presence (e.g., carbonyl peak at ~170 ppm in ¹³C NMR).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for research-grade material).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M-H]⁻ at m/z ≈ 198.02).
  • Melting Point : Consistent melting range (e.g., 145–148°C) indicates crystallinity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (CLP classification: Skin Corrosion/Irritation Category 1) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation-reduction reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The chlorine atom deactivates the phenyl ring, directing electrophilic attacks to the meta position.
  • Substitution Reactions : Chlorine can undergo nucleophilic displacement (e.g., with amines in DMF at 80°C) to form amide derivatives .
  • Reduction : NaBH₄ selectively reduces the keto group to a hydroxyl group, while LiAlH₄ may over-reduce the aromatic ring .

Q. What catalytic systems enhance the efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation of derived α,β-unsaturated ketones.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol, 40°C) .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, clarifying substituent orientation on the phenyl ring.
  • X-ray Crystallography : Resolves keto-enol tautomerism by confirming bond lengths (C=O ~1.21 Å) and dihedral angles .

Q. What role does this compound play in modulating enzyme activity or biochemical pathways?

  • Methodological Answer :

  • Enzyme Inhibition : Acts as a competitive inhibitor of pyruvate dehydrogenase in microbial studies (IC₅₀ ≈ 12 µM in E. coli assays).
  • Biosynthetic Intermediates : Analogous oxopropanoates are precursors in tetrahydrotyrosine biosynthesis (e.g., BacA/BacB enzyme pathways in Bacillus spp.) .

Data Contradictions and Resolution

Q. How can conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :

  • Solubility Profiling : Conduct ternary phase diagrams (e.g., water/ethanol/ethyl acetate) to identify optimal solvent systems. Literature discrepancies may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD .

Tables

Property Value/Technique Reference
Melting Point145–148°C
HPLC Retention Time8.2 min (C18, 70:30 H₂O:MeOH)
HRMS ([M-H]⁻)198.0194 (calculated: 198.0198)
NMR (¹³C, carbonyl)170.2 ppm

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